REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].S1C(C[CH:19]2[C:24](=[O:25])[O:23][C:22]([CH3:27])([CH3:26])[O:21][C:20]2=[O:28])=CC2C=CC=CC1=2.S1C(CC(C(O)=O)C(O)=O)=CC2C=CC=CC1=2>>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][CH:19]2[C:24](=[O:25])[O:23][C:22]([CH3:27])([CH3:26])[O:21][C:20]2=[O:28])=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=O)C=C1
|
Name
|
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC1C(OC(OC1=O)(C)C)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |